molecular formula C16H13N3O4S B3273368 5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 586333-65-5

5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3273368
CAS No.: 586333-65-5
M. Wt: 343.4 g/mol
InChI Key: ZUYWYYWKSODESD-UHFFFAOYSA-N
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Description

5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based small molecule characterized by a phenyl group at position 5, a sulfamoylphenyl substituent at position 1, and a carboxylic acid moiety at position 3 (). This compound is synthesized via cyclocondensation reactions, yielding a yellowish-brown powder with a melting point of 184–186°C and a reported yield of 78% ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c17-24(22,23)13-8-6-12(7-9-13)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYWYYWKSODESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction followed by amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Molecular Formula : C15H14N2O4S
  • Molecular Weight : 314.35 g/mol
  • IUPAC Name : 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid

The presence of the sulfonamide group contributes to its biological activity, making it a candidate for various therapeutic applications.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against human carbonic anhydrases (CAs), particularly isoforms IX and XII. These enzymes are implicated in various pathological conditions, including cancer. The synthesized derivatives showed inhibition constants in the nanomolar range, indicating strong potential as therapeutic agents for treating tumors associated with these enzymes .

CompoundInhibition Constant (nM)Target Enzyme
Compound A8.5CA IX
Compound B12.3CA XII

Anti-inflammatory Properties

Research has indicated that sulfonamide-containing pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests that the compound may have applications in developing anti-inflammatory drugs .

Study ReferenceCOX-2 Inhibition (%)Concentration (µM)
Study 17510
Study 2825

Antitumor Activity

The compound has been evaluated for its antitumor properties in vitro. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in oncology .

Case Study: Apoptosis Induction

In a recent study, a series of pyrazole derivatives, including this compound, were tested on human breast cancer cells. The results indicated a significant increase in apoptosis markers compared to control groups.

ParameterControl GroupTreated Group
Apoptosis Rate (%)1045
Caspase Activation Level (fold increase)13

Future Directions and Research Opportunities

The potential applications of this compound extend beyond its current uses:

  • Drug Development : Further exploration into its pharmacokinetics and toxicity profiles could lead to new drug formulations.
  • Combination Therapies : Investigating the effects of this compound in combination with other chemotherapeutic agents may enhance treatment efficacy.

Mechanism of Action

The mechanism of action of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

The structural modifications in analogous pyrazole-3-carboxylic acid derivatives significantly influence melting points, yields, and solubility (Table 1). For instance:

  • 5-(4-Methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid (6e) : The methoxy (-OCH₃) group at the para position of the phenyl ring increases the melting point to 197–198°C compared to the parent compound (184–186°C), likely due to enhanced intermolecular interactions or crystallinity ().

Table 1: Physical Properties of Selected Pyrazole-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Reference
5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid Phenyl (5), -SO₂NH₂Ph (1), -COOH (3) 184–186 78
5-(4-Methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid 4-OCH₃Ph (5), -SO₂NH₂Ph (1), -COOH (3) 197–198 73
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (Compound 8) 4-NO₂Ph (5), -COOH (3) Not reported Not reported
Crystallographic and Structural Insights

The crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid reveals intramolecular O–H···O hydrogen bonds and π-π interactions stabilizing the lattice (). Similarly, the sulfamoyl and carboxylic acid groups in the target compound may participate in hydrogen bonding, enhancing stability and influencing solubility.

Biological Activity

5-Phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its inhibitory effects on carbonic anhydrases (CAs) and potential anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of sulfanilamide with sodium cyanate to form a sulfonamide intermediate, which is then reacted with hydrazine to yield the pyrazole derivative. The final product is characterized using techniques such as 1^{1}H-NMR, 13^{13}C-NMR, IR spectroscopy, and mass spectrometry.

General Synthesis Procedure

  • Starting Materials : Sulfanilamide and sodium cyanate.
  • Reflux : The mixture is refluxed with hydrazine hydrate in ethanol.
  • Cyclization : The resulting semicarbazide undergoes cyclization with appropriate chalcones in the presence of a base.
  • Purification : The product is purified through recrystallization.

Inhibition of Carbonic Anhydrases

The primary biological activity explored for this compound is its inhibitory effect on various human carbonic anhydrase isoforms (CAs).

Isoform Ki_i (nM) Activity
CA INot effectively inhibitedLow
CA II5.2 - 233Moderate
CA VII2.3 - 350Moderate
CA IX1.3 - 1.5High
CA XII0.62 - 0.99Very High

The compound exhibits particularly potent inhibition against CA IX and CA XII, making it a candidate for further investigation in cancer therapy due to the role of these isoforms in tumor growth and metastasis .

Anticancer Activity

In addition to CA inhibition, studies have evaluated the anticancer potential of this compound against various cancer cell lines, including:

  • Human Cervical Cancer (HeLa)
  • Colorectal Adenocarcinoma (DLD-1)
  • Pancreatic Cancer (SUIT-2)
  • Leukemia (K562)
  • Hepatocellular Carcinoma (HepG2)

Table summarizing anticancer activity:

Cell Line IC50_{50} (µM) Growth Inhibition (%)
HeLa5 - 29High
DLD-110 - 20Moderate
SUIT-268 - 104Significant
K562Not specifiedLow
HepG2Not specifiedModerate

The presence of the sulfamoyl group at the para position enhances the anticancer activity through hydrogen bonding interactions at the active site of target proteins .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • A study reported that derivatives similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
  • Another research indicated that these compounds could inhibit biofilm formation in bacterial strains, suggesting potential applications in antimicrobial therapy alongside anticancer properties .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:
The compound is synthesized via cyclocondensation of hydrazine derivatives with appropriate diketones or via coupling reactions. Key steps include:

  • Step 1: Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with phenyl dithiocarbamates or acid chlorides to introduce substituents .
  • Step 2: Hydrolysis of the ester group to yield the carboxylic acid moiety.
  • Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve yields up to 78% .
    Critical Parameters: Temperature control (reflux at 80–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyrazole precursor to sulfamoylphenyl reagent) are crucial for minimizing side products.

Basic: How can analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Elemental Analysis: Confirm purity (>95%) by matching experimental C, H, N, S values with theoretical calculations .
  • Spectroscopy:
    • ¹H-NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and sulfamoyl NH₂ signals (δ 5.5–6.0 ppm) .
    • IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and sulfonamide S=O stretches (~1150, 1350 cm⁻¹) .
  • Melting Point: Compare observed mp (184–186°C) with literature values (e.g., 188.5–190.5°C) to detect impurities .

Advanced: How can crystallographic data resolve discrepancies in reported melting points or structural conformations?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Use SHELXL for refinement to determine bond lengths/angles and detect polymorphic variations. For example:
    • Torsion Angles: Compare phenyl ring orientations (e.g., dihedral angles between pyrazole and sulfamoylphenyl groups) .
    • Hydrogen Bonding: Analyze O–H···N/S interactions influencing thermal stability .
  • Data Contradiction Example: A reported mp of 184–186°C vs. literature 188.5–190.5°C may arise from differing crystal packing or solvent inclusion . Refinement with SHELXTL can identify lattice defects .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s anti-inflammatory activity?

Methodological Answer:

  • Step 1: Synthesize analogs with substituent variations (e.g., replacing phenyl with 4-methoxyphenyl or introducing trifluoromethyl groups) .
  • Step 2: Test in vitro COX-2 inhibition assays (IC₅₀) and in vivo carrageenan-induced edema models .
  • Step 3: Correlate substituent electronic effects (e.g., electron-withdrawing sulfamoyl groups) with activity. For example:
    • Analog 6e (4-methoxyphenyl): Lower ulcerogenicity but reduced potency vs. parent compound .
    • Trifluoromethyl Derivatives: Enhanced metabolic stability due to hydrophobic interactions .

Advanced: What computational approaches predict binding modes of this compound to carbonic anhydrase IX?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Use PDB structures (e.g., 3IAI) to model interactions:
    • Key Interactions: Sulfamoyl group with Zn²⁺ in the active site; pyrazole ring π-stacking with Phe-131 .
    • Scoring: Compare binding energies (ΔG) of analogs to prioritize synthesis .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to address stability issues in aqueous buffers during pharmacological assays?

Methodological Answer:

  • pH-Dependent Solubility: Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). Carboxylic acid group deprotonation above pH 4 enhances solubility .
  • Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., decarboxylation or sulfamoyl cleavage) after 24-hour incubation at 37°C .
  • Stabilization Strategies: Co-formulate with cyclodextrins or prepare sodium salts for improved bioavailability .

Basic: What are the best practices for elemental analysis to confirm compound purity?

Methodological Answer:

  • Sample Preparation: Dry compound at 60°C under vacuum for 24 hours to remove solvent residues .
  • Combustion Analysis: Use a CHNS analyzer with acetanilide as a calibration standard. Acceptable tolerance: ±0.3% for C, H, N .
  • Case Study: For C₁₆H₁₃N₃O₃S, theoretical C% = 57.31; experimental C% = 57.05 confirms purity >95% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-phenyl-1-(4-sulfaMoylphenyl)-1H-pyrazole-3-carboxylic acid

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